molecular formula C24H27ClN4O4 B12217535 Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12217535
M. Wt: 470.9 g/mol
InChI Key: RXKKMOWJCICBBT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine core, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed and substituted with a 3-chlorophenyl group.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Construction of the Tetrahydropyrimidine Core: This step involves cyclization reactions to form the tetrahydropyrimidine core.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where different substituents can be introduced.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

Comparison with Similar Compounds

Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate: Lacks the methoxyphenyl group, leading to different chemical properties.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    2-(4-(3-chlorophenyl)piperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid: The ester group is replaced with a carboxylic acid, altering its chemical behavior.

Properties

Molecular Formula

C24H27ClN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(18-9-4-5-10-19(18)32-2)26-24(27-22(20)30)29-13-11-28(12-14-29)17-8-6-7-16(25)15-17/h4-10,15,20-21H,3,11-14H2,1-2H3,(H,26,27,30)

InChI Key

RXKKMOWJCICBBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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